N-Benzhydryl-9H-purin-6-amine hydrochloride
Description
Properties
CAS No. |
10184-20-0 |
|---|---|
Molecular Formula |
C18H16ClN5 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-benzhydryl-7H-purin-6-amine;hydrochloride |
InChI |
InChI=1S/C18H15N5.ClH/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)23-18-16-17(20-11-19-16)21-12-22-18;/h1-12,15H,(H2,19,20,21,22,23);1H |
InChI Key |
MOFKADUYGADQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Benzhydryl-9H-purin-6-amine hydrochloride typically involves the reaction of benzhydryl chloride with 9H-purin-6-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
N-Benzhydryl-9H-purin-6-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzhydryl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
Chemistry
In the field of chemistry, N-Benzhydryl-9H-purin-6-amine hydrochloride is utilized as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules, facilitating the development of new compounds with potential applications in various domains .
Biology
The compound is studied for its biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit significant biological activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. This makes it a candidate for targeted cancer therapies .
Medicine
Ongoing research explores the therapeutic applications of this compound, particularly in oncology. It has been shown to induce apoptosis in cancer cells and decrease overall cell proliferation rates, highlighting its potential as an effective anticancer agent .
The biological activities of this compound can be summarized as follows:
Cytotoxicity and Antitumoral Studies
Research has demonstrated significant antitumor activity of related compounds, with IC50 values ranging from 3 to 39 μM against various cancer cell lines. These findings suggest that this compound could be an effective candidate for cancer treatment .
Mechanistic Insights
In vivo experiments have shown that this compound induces apoptosis in cancer cells while decreasing overall cell proliferation rates. This was supported by assays such as MTT and cell cycle distribution analysis, confirming its potential as an anticancer agent .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its therapeutic use. Its interactions with biological targets influence both PK and PD profiles, necessitating further investigation into its behavior within biological systems .
Mechanism of Action
The mechanism of action of N-Benzhydryl-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- N9 Substituents : The benzhydryl group in the target compound is bulkier than benzyl () or isopropyl (), which may sterically hinder interactions with enzymes or receptors.
- C6 Modifications : Amine groups at C6 (common across analogs) are critical for hydrogen bonding, while chloro substituents (e.g., in ) may enhance electrophilicity for nucleophilic substitution reactions .
- Synthesis : Most derivatives are synthesized via nucleophilic displacement of 2,6-dichloropurine intermediates (). Yields vary significantly; for example, 9-Benzyl-2-chloro-N-methyl-9H-purin-6-amine is obtained in 54% yield (), whereas other analogs lack reported yields.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Key Observations :
- Activity Trends : Bulky N9 substituents (e.g., benzhydryl) may reduce binding to certain targets compared to smaller groups like isopropyl, as seen in antitumor activities of N-Benzyl-9-isopropyl derivatives .
Biological Activity
N-Benzhydryl-9H-purin-6-amine hydrochloride is a purine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activities, mechanisms of action, synthesis methods, and relevant case studies, providing a comprehensive overview of the compound's significance in medical research.
Chemical Structure and Properties
This compound features a benzhydryl group attached to a purine base, enhancing its pharmacological properties. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical formulations. Its structure can be represented as follows:
Research indicates that this compound exhibits significant biological activity through the inhibition of specific kinases involved in cell proliferation and survival pathways. The compound modulates critical signaling pathways essential for tumor growth and metastasis, making it a candidate for targeted cancer therapies.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Cytotoxicity and Antitumoral Studies
A study evaluating the cytotoxic effects of N-(9H-purin-6-yl) benzamide derivatives, closely related to this compound, demonstrated significant antitumor activity. The compound exhibited IC50 values ranging from 3 to 39 μM against various cancer cell lines, indicating its potential as an effective anticancer agent .
2. Mechanistic Insights
The compound's mechanism was further elucidated through in vivo experiments where it was shown to induce apoptosis in cancer cells while decreasing overall cell proliferation rates. This was supported by MTT assays and cell cycle distribution analysis .
3. Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its therapeutic use. Its interactions with biological targets influence both PK and PD profiles, necessitating further investigation into its behavior within biological systems.
Comparative Analysis with Similar Compounds
This compound exhibits unique properties compared to other purine derivatives. Below is a comparison table highlighting some structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-benzhydryl-9H-purin-6-amine | Chlorinated purine derivative | Enhanced potency against specific kinases |
| N-(4-Methylbenzyl)-9H-purin-6-amine | Methylated benzyl group | Different hydrophobic properties affecting absorption |
| N-(2-Thienyl)-9H-purin-6-amine | Contains a thienyl substituent | Potentially different biological activity profile |
| N-(Cyclohexyl)-9H-purin-6-amine | Cyclohexyl substituent | Variation in lipophilicity affecting absorption |
The enhanced binding affinity and selectivity of this compound towards certain biological targets make it a promising candidate for therapeutic applications in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
